![molecular formula C20H17N3O3S2 B2761936 N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-62-3](/img/structure/B2761936.png)
N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
The synthesis of quinazolinones has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The first step is the condensation of anthranilic acid and cyanide in ethanol to create 2-ethoxy-4(3 H)-quinazolinone . This step is followed by a reaction with ammonia to give 2-amino-4(3 H)-quinazolinone .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline 3-oxides and their derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidised to afford either the 1-oxide or 3-oxide derivatives .Physical And Chemical Properties Analysis
Quinazolines and quinazolinones are considered significant chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .科学的研究の応用
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds are known to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers . This inhibition can lead to the suppression of tumor growth and metastasis.
Antibacterial and Antifungal Applications
These compounds exhibit significant antibacterial and antifungal activities. They have been tested against a variety of bacterial and fungal strains, showing potent in vitro activity. This is particularly important in the era of increasing antibiotic resistance, as new antimicrobial agents are urgently needed .
Anti-inflammatory Properties
Quinazoline derivatives can also serve as anti-inflammatory agents. Their ability to modulate the body’s inflammatory response makes them potential candidates for treating diseases characterized by inflammation, such as arthritis .
Anticonvulsant Effects
Research has demonstrated that quinazoline derivatives can have anticonvulsant effects, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Antiviral Potency
The structural flexibility of quinazoline derivatives allows them to be tailored for antiviral applications. They can be designed to interfere with viral replication or to inhibit enzymes critical to the viral life cycle .
Anti-Parkinsonism Activity
Some quinazoline derivatives have shown promise in the treatment of Parkinson’s disease. They may offer a new approach to managing the symptoms of this neurodegenerative disorder .
Sedative and Hypnotic Effects
Due to their impact on the central nervous system, certain quinazoline derivatives can induce sedation and help in the treatment of insomnia and other sleep disorders .
Cardiovascular Applications
Quinazoline derivatives like prazosin and doxazosin have been used to treat conditions like benign prostatic hyperplasia and post-traumatic stress disorder, but they also have implications in managing hypertension and improving cardiovascular health .
作用機序
Quinazoline derivatives are known to have a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4- carboxamide (QTC-4-MeOBnE) is a new multi-target directed ligand (MTDL) rationally designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase .
Safety and Hazards
While quinazoline derivatives have been used in various therapeutic applications, it’s important to note that many conventional therapies have limitations due to multidrug resistance or severe side effects . Therefore, safety and potential hazards should always be considered when using these compounds.
将来の方向性
Quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that there is ongoing research into the development of new quinazoline derivatives with improved efficacy and safety profiles. The future of quinazoline derivatives in drug discovery looks promising .
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-7-8-14-13(9-11)18(24)22-17-16(28-20(27)23(14)17)19(25)21-10-12-5-3-4-6-15(12)26-2/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUBCDGUMOLOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

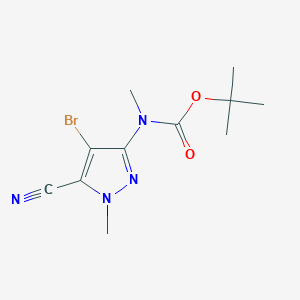

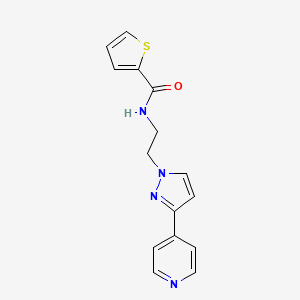
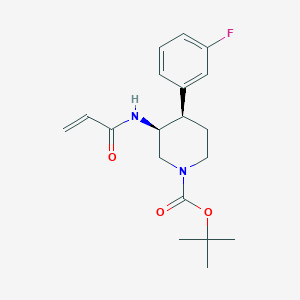
![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

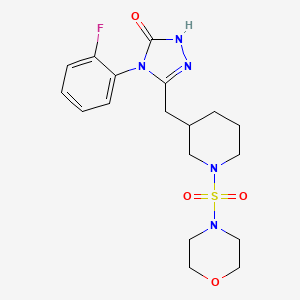
![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)

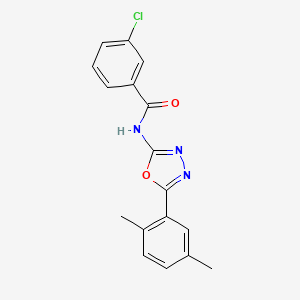
![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)
![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)
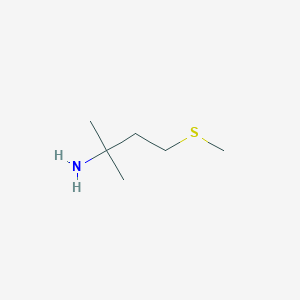
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2761876.png)